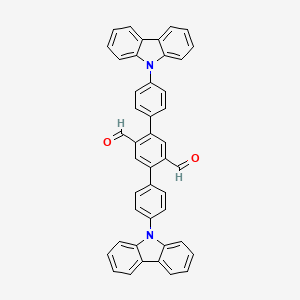
2,5-bis(4-carbazol-9-ylphenyl)terephthalaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-bis(4-carbazol-9-ylphenyl)terephthalaldehyde is an organic compound that features a terephthalaldehyde core substituted with carbazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-bis(4-carbazol-9-ylphenyl)terephthalaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with terephthalaldehyde and carbazole derivatives.
Reaction Conditions: The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or toluene are commonly used.
Catalysts: Palladium-based catalysts are often employed to facilitate the coupling reactions.
Temperature: The reaction temperature is typically maintained between 80-120°C.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as employing continuous flow reactors for better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2,5-bis(4-carbazol-9-ylphenyl)terephthalaldehyde undergoes several types of chemical reactions:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products
Oxidation: 2,5-bis(4-carbazol-9-ylphenyl)terephthalic acid.
Reduction: 2,5-bis(4-carbazol-9-ylphenyl)terephthalyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2,5-bis(4-carbazol-9-ylphenyl)terephthalaldehyde has several scientific research applications:
Organic Electronics: Used in the development of OLEDs due to its excellent electron-transporting properties.
Photovoltaics: Employed in organic solar cells to improve charge carrier mobility.
Sensors: Utilized in the fabrication of chemical sensors due to its fluorescent properties.
Biological Studies: Investigated for its potential use in bioimaging and as a fluorescent probe.
Mechanism of Action
The mechanism by which 2,5-bis(4-carbazol-9-ylphenyl)terephthalaldehyde exerts its effects is primarily through its electronic structure. The carbazole groups enhance the compound’s ability to transport electrons, making it suitable for use in electronic devices. The molecular targets include various components of electronic circuits, where the compound facilitates charge transfer and improves device performance.
Comparison with Similar Compounds
Similar Compounds
2,5-bis(octyloxy)terephthalaldehyde: Similar in structure but with octyloxy groups instead of carbazole groups.
Terephthalaldehyde: The parent compound without any substituents.
2,5-bis(diphenylamino)terephthalaldehyde: Features diphenylamino groups instead of carbazole groups.
Uniqueness
2,5-bis(4-carbazol-9-ylphenyl)terephthalaldehyde is unique due to the presence of carbazole groups, which significantly enhance its electronic properties. This makes it particularly valuable in applications requiring efficient electron transport, such as OLEDs and organic solar cells.
Properties
Molecular Formula |
C44H28N2O2 |
|---|---|
Molecular Weight |
616.7 g/mol |
IUPAC Name |
2,5-bis(4-carbazol-9-ylphenyl)terephthalaldehyde |
InChI |
InChI=1S/C44H28N2O2/c47-27-31-26-40(30-19-23-34(24-20-30)46-43-15-7-3-11-37(43)38-12-4-8-16-44(38)46)32(28-48)25-39(31)29-17-21-33(22-18-29)45-41-13-5-1-9-35(41)36-10-2-6-14-42(36)45/h1-28H |
InChI Key |
NMYQUJPHZWNUSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)C5=CC(=C(C=C5C=O)C6=CC=C(C=C6)N7C8=CC=CC=C8C9=CC=CC=C97)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[[2,2'-[(1S,2S)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-bis(1,1-dimethylethyl)-6-methyl-phenolato-|EO]](2-)](4-methylbenzenesulfonato-|EO)cobalt](/img/structure/B13650034.png)

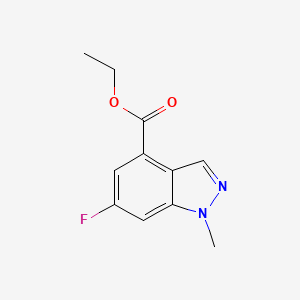
![4-(Benzo[b]thiophen-3-yl)butan-2-ol](/img/structure/B13650065.png)
![(S)-2-Amino-3-cyano-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylic acid](/img/structure/B13650068.png)

![6-Bromo-7-fluorobenzo[d]isoxazole](/img/structure/B13650076.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-(dimethylcarbamoyl)propanoic acid](/img/structure/B13650079.png)
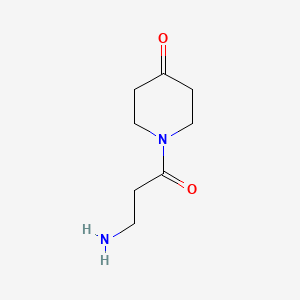
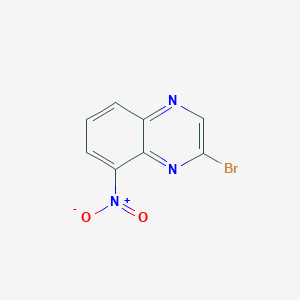
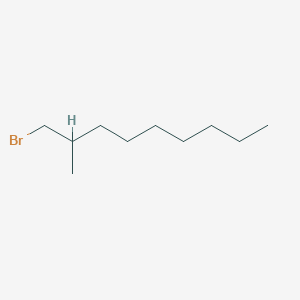
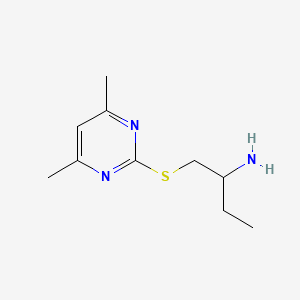
![1-[4-(Propan-2-yl)phenyl]pent-4-en-1-ol](/img/structure/B13650117.png)

